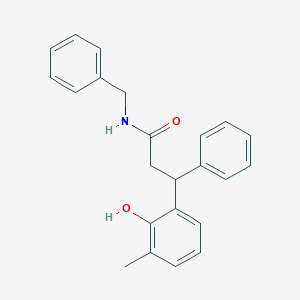![molecular formula C15H14ClNO B6080944 (4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)
(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone, commonly known as 4-CMC, is a synthetic cathinone. It belongs to the class of designer drugs, which are chemically similar to illegal drugs but are modified to avoid legal restrictions. 4-CMC is a popular research chemical that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-CMC is not well understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may be responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-CMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, 4-CMC has been shown to increase the levels of dopamine and norepinephrine in the brain, which may be responsible for its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-CMC in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, 4-CMC has been shown to have a number of potential therapeutic applications, making it a useful compound for studying these applications. However, one limitation of using 4-CMC in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 4-CMC. One potential direction is to further study its mechanism of action to better understand how it produces its effects. Additionally, 4-CMC could be studied further for its potential use as a treatment for depression and anxiety disorders. Further research could also be done to explore the potential therapeutic applications of 4-CMC for pain and inflammation-related disorders.
Méthodes De Synthèse
The synthesis of 4-CMC involves the reaction of 4-chlorobenzaldehyde with 2-amino-5-methylphenol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with methylamine to produce the final product, 4-CMC.
Applications De Recherche Scientifique
4-CMC has been used in scientific research to study its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 4-CMC has been studied for its potential use as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[5-methyl-2-(methylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-8-14(17-2)13(9-10)15(18)11-4-6-12(16)7-5-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYOYIUABRUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[5-methyl-2-(methylamino)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)


![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)